Cas no 144334-57-6 ((2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid)

(2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid
- (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid
- 144334-57-6
- KQKODVYODWEMMF-REOHCLBHSA-N
- EN300-88849
- (R)-2-Amino-3-(trifluoromethylthio)propanoic acid
- (R)-2-Amino-3-((trifluoromethyl)thio)propanoic acid
- SCHEMBL8662345
- MFCD11858219
- CS-0343823
- L-Cysteine, S-(trifluoromethyl)-
- (2R)-2-amino-3-(trifluoromethylsulfanyl)propanoic acid
- s-(Trifluoromethyl)-l-cysteine
- AKOS017344548
-
- MDL: MFCD11858219
- インチ: InChI=1S/C4H6F3NO2S/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1
- InChIKey: KQKODVYODWEMMF-REOHCLBHSA-N
計算された属性
- せいみつぶんしりょう: 189.007
- どういたいしつりょう: 189.007
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 88.6Ų
じっけんとくせい
- LogP: 1.35160
(2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88849-0.1g |
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid |
144334-57-6 | 0.1g |
$804.0 | 2023-09-01 | ||
Enamine | EN300-88849-1.0g |
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid |
144334-57-6 | 1.0g |
$914.0 | 2023-02-11 | ||
abcr | AB254978-1 g |
(R)-2-Amino-3-(trifluoromethylthio)propanoic acid, 98%; . |
144334-57-6 | 98% | 1g |
€699.00 | 2022-06-11 | |
Enamine | EN300-88849-0.05g |
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid |
144334-57-6 | 0.05g |
$768.0 | 2023-09-01 | ||
Enamine | EN300-88849-5g |
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid |
144334-57-6 | 5g |
$2650.0 | 2023-09-01 | ||
Enamine | EN300-88849-2.5g |
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid |
144334-57-6 | 2.5g |
$1791.0 | 2023-09-01 | ||
Enamine | EN300-88849-10g |
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid |
144334-57-6 | 10g |
$3929.0 | 2023-09-01 | ||
Enamine | EN300-88849-0.5g |
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid |
144334-57-6 | 0.5g |
$877.0 | 2023-09-01 | ||
Enamine | EN300-88849-0.25g |
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid |
144334-57-6 | 0.25g |
$840.0 | 2023-09-01 | ||
Enamine | EN300-88849-10.0g |
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid |
144334-57-6 | 10.0g |
$3929.0 | 2023-02-11 |
(2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
(2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acidに関する追加情報
(2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid and Its Significance in Modern Chemical Biology
(2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid, with the CAS number 144334-57-6, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and biomolecular interactions. The presence of a trifluoromethylsulfanyl group and a specific chiral center at the (2R) position imparts distinct physicochemical properties that make it a valuable candidate for further exploration.
The structural motif of (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid is reminiscent of amino acids, which are the building blocks of proteins. However, the incorporation of a trifluoromethylsulfanyl group introduces electronic and steric effects that can significantly influence the compound's biological activity. This modification has been strategically employed in medicinal chemistry to enhance binding affinity and metabolic stability, making it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of chiral compounds for pharmaceutical applications. The (2R) configuration of this compound is particularly noteworthy, as enantiopure forms often exhibit superior pharmacological profiles compared to their racemic counterparts. This specificity is critical in drug design, where subtle differences in molecular geometry can lead to significant variations in biological activity.
One of the most compelling aspects of (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid is its potential role as a key intermediate in the synthesis of more complex molecules. The trifluoromethylsulfanyl group, known for its ability to modulate lipophilicity and metabolic clearance, can be a critical feature in optimizing drug-like properties. Additionally, the amino group provides opportunities for further functionalization, allowing chemists to tailor the molecule's characteristics to specific biological targets.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced binding interactions with biological targets. The fluorine atom's electronegativity and small size contribute to increased binding affinity and selectivity, making fluorinated derivatives particularly valuable in drug discovery. The trifluoromethylsulfanyl group in (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid leverages these advantages, positioning it as a promising candidate for further investigation.
The chiral center at the (2R) position also plays a crucial role in determining the compound's stereochemical properties. Enantiomers can exhibit vastly different biological activities, underscoring the importance of stereochemical purity in pharmaceutical development. Advances in asymmetric synthesis have enabled the efficient preparation of enantiopure forms of such compounds, facilitating their use in high-value applications.
In conclusion, (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid represents a fascinating molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features, including the trifluoromethylsulfanyl group and (2R) chiral center, make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for fluorinated compounds and chiral molecules, this compound is poised to play a pivotal role in the development of next-generation drugs.
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